molecular formula C2H5SH<br>C2H6S B150549 Ethanethiol CAS No. 75-08-1

Ethanethiol

Cat. No.: B150549
CAS No.: 75-08-1
M. Wt: 62.14 g/mol
InChI Key: DNJIEGIFACGWOD-UHFFFAOYSA-N
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Description

Ethanethiol, also known as ethyl mercaptan, is an organosulfur compound with the chemical formula CH₃CH₂SH. It is a colorless liquid with a strong, unpleasant odor often described as resembling rotten eggs. This compound is commonly used as an odorant to detect gas leaks in liquefied petroleum gas due to its distinctive smell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanethiol can be synthesized through the reaction of ethylene with hydrogen sulfide in the presence of various catalysts. This method involves the following reaction: [ \text{C}_2\text{H}_4 + \text{H}_2\text{S} \rightarrow \text{C}_2\text{H}_5\text{SH} ]

Industrial Production Methods: Commercially, this compound is produced by reacting ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina. This method is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

    Oxidation: this compound can be oxidized to form diethyl disulfide (CH₃CH₂S-SCH₂CH₃) using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: this compound can be reduced to ethane (CH₃CH₃) in the presence of strong reducing agents.

    Substitution: this compound undergoes nucleophilic substitution reactions where the thiol group (SH) is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Strong reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides, in the presence of a base.

Major Products Formed:

Scientific Research Applications

Industrial Applications

Odorant in Gases

  • Natural Gas and LPG : Ethanethiol is primarily used as an odorant for natural gas and liquefied petroleum gas (LPG). Since these gases are inherently odorless, this compound provides a detectable scent, enabling leak detection at concentrations as low as 8.7 parts per trillion (ppt) .

Chemical Intermediate

  • Synthesis of Other Compounds : It serves as a key starting material in the production of various chemicals, including ethylsulfonic acid, diethyldisulfide, and sodium ethylmercaptide. These compounds are vital in the manufacturing of plastics, insecticides, and antioxidants .

Research Applications

Biochemical Studies

  • Radioprotection Research : this compound has been studied for its potential role in radioprotection. It can act as a free radical scavenger, aiding in the repair of radiation-induced DNA damage. This property is particularly relevant in developing radioprotective agents for use in medical treatments .

Toxicological Studies

  • Poisoning Analysis : Research has indicated that this compound can play a lethal role in acute poisoning scenarios involving gas mixtures. Understanding its chemical action helps assess risks associated with exposure .

Pharmaceutical Applications

Drug Development

  • Synthesis of Thiols : this compound is utilized in the synthesis of various thiol-containing drugs, which have applications in treating conditions related to oxidative stress and inflammation. Its reactivity allows it to form disulfides that are crucial for drug efficacy .

Enzyme Inhibition Studies

  • Biochemical Assays : It is used in laboratory settings to inhibit certain enzymes during biochemical assays, providing insights into enzyme kinetics and mechanisms .

Environmental Applications

Pollution Monitoring

  • Detection of Volatile Organic Compounds (VOCs) : Due to its strong odor and low detection threshold, this compound can be employed in environmental monitoring to detect VOCs and assess air quality.

Data Table: Applications of this compound

Application AreaSpecific UseNotes
IndustrialOdorant for natural gas and LPGDetectable at low concentrations
Chemical SynthesisIntermediate for plastics and pesticidesKey starting material
Biochemical ResearchRadioprotection studiesFree radical scavenger
ToxicologyPoisoning analysisRole in acute poisoning
PharmaceuticalDrug synthesisForms disulfides
Environmental MonitoringVOC detectionUsed to assess air quality

Case Studies

  • Radioprotection Mechanisms :
    A study highlighted this compound's effectiveness in enhancing the survival rates of rodents exposed to radiation by scavenging free radicals and stabilizing DNA . This research underscores its potential role in developing new therapeutic agents.
  • Gas Leak Detection :
    The application of this compound as an odorant has been pivotal in safety protocols for natural gas usage. Its effectiveness at extremely low concentrations has been documented extensively, leading to its widespread adoption .
  • Toxicological Insights :
    Investigations into this compound's role in acute poisoning incidents have revealed critical information about its chemical interactions and effects on human health, emphasizing the need for stringent exposure limits .

Mechanism of Action

Ethanethiol exerts its effects primarily through its thiol group, which can form strong bonds with metals and other electrophilic centers. This property makes it a potent nucleophile in various chemical reactions. In biological systems, this compound can interact with proteins and enzymes, affecting their structure and function .

Comparison with Similar Compounds

    Methanethiol (CH₃SH): A simpler thiol with a similar odor but lower molecular weight.

    Butanethiol (CH₃(CH₂)₃SH): A higher molecular weight thiol with a stronger odor.

    Ethanol (CH₃CH₂OH): The oxygen analog of this compound, with similar physical properties but different chemical reactivity.

Uniqueness: this compound is unique due to its specific odor and its ability to act as a nucleophile in various chemical reactions. Its volatility and distinct smell make it particularly useful as an odorant for detecting gas leaks .

Biological Activity

Ethanethiol (C₂H₅SH), also known as ethyl mercaptan, is a sulfur-containing organic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its strong odor and is often used as a warning agent in natural gas due to its pungent smell. Its molecular structure comprises a thiol group (-SH) attached to an ethyl group, making it a simple aliphatic thiol.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its thiol group, which can participate in various biochemical reactions:

  • Antioxidant Activity : this compound can act as a reducing agent, scavenging free radicals and thus exhibiting antioxidant properties. This activity is crucial in protecting cells from oxidative stress.
  • Enzyme Interaction : The thiol group can interact with enzymes and proteins, influencing their function. For instance, this compound can form mixed disulfides with cysteine residues in proteins, potentially altering their activity.
  • Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial effects against various bacterial strains. This property is particularly relevant in the context of food preservation and safety.

Antioxidant Properties

A study demonstrated that this compound effectively scavenges reactive oxygen species (ROS), thereby reducing oxidative damage in cellular models. The compound was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Escherichia coli0.5 mMDisruption of cell membrane integrity
Staphylococcus aureus1.0 mMInhibition of protein synthesis
Salmonella typhimurium0.75 mMInduction of oxidative stress

Research indicates that this compound disrupts bacterial cell membranes and interferes with metabolic processes, leading to cell death .

Case Studies

  • Food Safety Application : In a study focusing on food preservation, this compound was incorporated into packaging materials to inhibit microbial growth on perishable products. The results showed a significant reduction in spoilage organisms, extending shelf life .
  • Environmental Remediation : this compound has been investigated for its role in bioremediation processes. A biotrickling filter utilizing microorganisms immobilized on iron oxide-based porous ceramsite effectively removed this compound from contaminated air streams, highlighting its potential for environmental applications .
  • Pharmacological Studies : Recent pharmacological evaluations have explored the potential of this compound derivatives as therapeutic agents. Modifications to the this compound structure have led to compounds with enhanced bioactivity against cancer cell lines, suggesting avenues for drug development .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling ethanethiol in laboratory settings?

  • Answer : Ethyl mercaptan requires stringent safety measures due to its flammability and toxic decomposition products (e.g., CO, SOx). Essential protocols include:

  • Respiratory protection : Use organic vapor respirators compliant with JIS T 8152 standards.
  • Skin/eye protection : Chemical-resistant gloves (JIS T 8116), safety goggles, and full-body coverage.
  • Environmental controls : Avoid open flames, static electricity, and storage with strong oxidizers .
    • Methodological Note : Conduct risk assessments using SDS guidelines and integrate gas detectors for real-time monitoring of airborne sulfur compounds.

Q. How can researchers ensure accurate quantification of this compound in gas-phase experiments?

  • Answer : Use gas chromatography (GC) paired with sulfur-specific detectors (e.g., flame photometric detectors) to mitigate interference from co-eluting compounds. Calibrate with certified analytical standards (e.g., "this compound, analytical standard" per CAS 75-08-1) and validate against reference spectra .
  • Methodological Note : Pre-concentration techniques like cryogenic trapping improve detection limits for trace-level analysis.

Q. What factors influence this compound’s stability in aqueous solutions?

  • Answer : Degradation is pH-dependent:

  • Acidic conditions : Protonation of the thiol group reduces reactivity.
  • Alkaline conditions : Deprotonation increases susceptibility to oxidation.
  • Light exposure : Accelerates decomposition; use amber glassware and inert atmospheres (N₂/Ar) for storage .
    • Methodological Note : Monitor stability via UV-Vis spectroscopy (λ = 230–260 nm for thiol absorbance).

Advanced Research Questions

Q. How can contradictory mechanisms for this compound’s thermal decomposition be resolved?

  • Answer : Prior studies report competing pathways:

  • Pathway 1 : C–S bond cleavage yielding ethylene and H₂S.
  • Pathway 2 : Radical-mediated reactions producing CH₃• and SCH₃• intermediates.
    • Resolution Strategy :
  • Use laser-induced fluorescence (LIF) or mass spectrometry to track transient radicals.
  • Compare experimental activation energies (e.g., via shock tube pyrolysis) with computational models (DFT/MD simulations) .
    • Data Contradiction Analysis : Discrepancies may arise from temperature gradients in reactor setups; employ isothermal conditions and replicate studies across labs.

Q. What experimental designs are optimal for studying enzymatic thiolysis of this compound?

  • Answer : For enzyme kinetics (e.g., Eat1 acyltransferase):

  • Assay Design : Replace alcohol substrates with this compound in 4-nitrophenol release assays.
  • Control Variables : Maintain substrate concentrations below 80 mM to avoid enzyme inhibition (e.g., irreversible Eat1 inhibition at high this compound levels).
  • Validation : Confirm product formation (e.g., ethyl thioacetate) via GC-MS and compare turnover rates with alcoholysis reactions .
    • Methodological Note : Use Michaelis-Menten kinetics to quantify substrate specificity and inhibition constants.

Q. How can researchers reconcile conflicting data on this compound’s role in catalytic systems?

  • Answer : Disagreements often stem from:

  • Surface adsorption variability : Use in situ spectroscopy (DRIFTS, XPS) to characterize catalyst-thiol interactions.
  • Reaction condition artifacts : Standardize oxygen/moisture levels (e.g., glovebox setups) to prevent unintended oxidation.
    • Case Study : In ethanol synthesis, this compound may act as a poison (blocking active sites) or promoter (stabilizing intermediates); controlled poisoning experiments with isotopic labeling can clarify roles .

Q. Methodological & Ethical Considerations

Q. How should researchers address reproducibility challenges in this compound studies?

  • Answer :

  • Documentation : Record precise batch numbers, purity levels (e.g., ≥97%), and storage conditions (e.g., −20°C under N₂).
  • Collaborative Verification : Share raw datasets (e.g., GC chromatograms, kinetic curves) via open-access platforms and cross-validate with independent labs .

Q. What statistical approaches are recommended for analyzing this compound reaction kinetics?

  • Answer :

  • Non-linear regression : Fit time-resolved data to first/second-order models.
  • Error Analysis : Calculate standard deviations for triplicate runs and apply ANOVA to assess significance of variable effects (e.g., temperature, catalyst loading) .

Properties

IUPAC Name

ethanethiol
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InChI

InChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3
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InChI Key

DNJIEGIFACGWOD-UHFFFAOYSA-N
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Canonical SMILES

CCS
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Molecular Formula

C2H6S, C2H5SH
Record name ETHYL MERCAPTAN
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Related CAS

811-50-7 (mercury(+2) salt), 811-51-8 (hydrochloride salt)
Record name Ethyl mercaptan
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DSSTOX Substance ID

DTXSID9026394
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Molecular Weight

62.14 g/mol
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Physical Description

Ethyl mercaptan appears as a clear colorless low-boiling liquid (boiling point 97 °F) with an overpowering, garlic-like/skunk-like odor. Flash point -55 °F. Less dense than water and very slightly soluble in water. Vapors are heavier than air. Vapors may irritate nose and throat. May be toxic if swallowed, by inhalation or by contact. Added to natural gas as an odorant. Used as a stabilizer for adhesives., Liquid, Colorless liquid with a strong, skunk-like odor; Note: A gas above 95 degrees F; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless to yellow liquid; Fruity, sulfur aroma, Colorless liquid with a strong, skunk-like odor., Colorless liquid with a strong, skunk-like odor. [Note: A gas above 95 °F.]
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Boiling Point

93.9 °F at 760 mmHg (USCG, 1999), 35.1 °C, Azeotrope with n-pentane (51% ethanethiol) bp: 30.46 °C; with ether (40% ethanethiol) bp: 31.50 °C, 35 °C, 93.9 °F, 95 °F
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Flash Point

less than 0 °F (USCG, 1999), -48.3 C, -48.3 °C (Closed cup), -54 °C (Closed cup), -48.3 °C, -55 °F
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Solubility

0.7 % (NIOSH, 2023), Soluble in alcohol, ether, petroleum naphtha, Soluble in acetone, dilute alkali, In water, 15,603 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.68, Slightly soluble in water, Soluble (in ethanol), 0.7%
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.826 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8315 at 25 °C/4 °C, Relative density (water = 1): 0.839, 0.833-0.839, 0.826, 0.84
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Record name Ethanethiol
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Record name ETHYL MERCAPTAN (ETHANETHIOL)
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Vapor Density

2.14 (Air= 1), Relative vapor density (air = 1): 2.14
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814
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Vapor Pressure

442 mmHg (NIOSH, 2023), 529.0 [mmHg], 529 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 58.9, 442 mmHg
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Record name ETHANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name ETHYL MERCAPTAN (ETHANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
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Record name Ethyl mercaptan
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid [Note: A gas above 95 degrees F].

CAS No.

75-08-1
Record name ETHYL MERCAPTAN
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh-rtecs/KI92DDA8.html
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Melting Point

-234 °F (USCG, 1999), -147.8 °C, -144.4 °C, -234 °F, -228 °F
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Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/701
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/814
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Record name ETHANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name ETHYL MERCAPTAN (ETHANETHIOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/571
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl mercaptan
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0280.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

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